molecular formula C10H13NO4S B2924603 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate CAS No. 1216924-54-7

4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate

Cat. No.: B2924603
CAS No.: 1216924-54-7
M. Wt: 243.28
InChI Key: NWUMOUXCUSYZQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate is a chemical compound with the molecular formula C8H12NS.C2H2O4. It is a white to yellow powder or crystalline substance that is used in various scientific research applications . This compound is known for its unique structure, which includes a tetrahydrobenzo[b]thiophene ring system, making it an interesting subject for chemical and biological studies.

Preparation Methods

The synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate involves several steps. One common method includes the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene with an amine, followed by the addition of oxalic acid to form the oxalate salt . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as casein kinase 2 and glycogen synthase kinase-3beta, which are involved in the phosphorylation of tumor suppressor proteins . By inhibiting these enzymes, the compound can prevent the deactivation of tumor suppressor proteins, thereby exerting its effects on cancer cells.

Comparison with Similar Compounds

4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate can be compared with other similar compounds, such as ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . While both compounds share the tetrahydrobenzo[b]thiophene core, they differ in their functional groups and specific applications. The uniqueness of this compound lies in its ability to form oxalate salts, which can influence its solubility and reactivity in various chemical and biological contexts.

Properties

IUPAC Name

oxalic acid;4,5,6,7-tetrahydro-1-benzothiophen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS.C2H2O4/c9-8-5-6-3-1-2-4-7(6)10-8;3-1(4)2(5)6/h5H,1-4,9H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUMOUXCUSYZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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